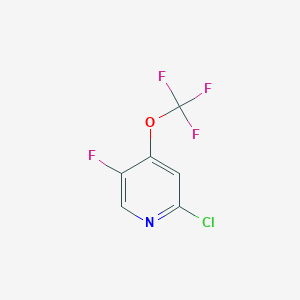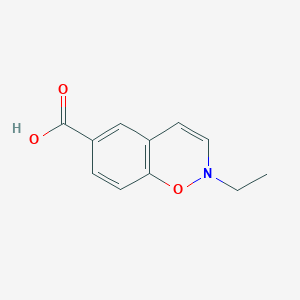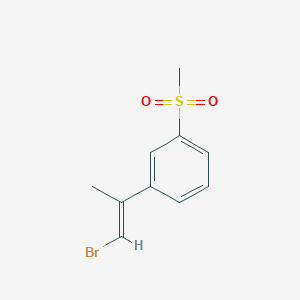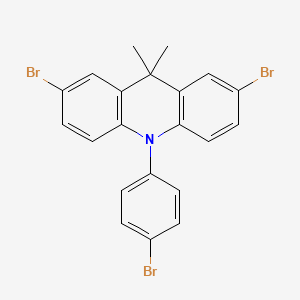
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C21H17Br3N. It belongs to the acridine family, which is known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by the presence of bromine atoms and a dimethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the bromination of acridine derivatives. One common method involves the reaction of 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out at 80°C for 12 hours, followed by quenching with water and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of dihydroacridine derivatives.
Scientific Research Applications
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photochemistry: Employed in the study of photophysical properties and as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments with specific optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer drug development. Additionally, the bromine atoms and dimethyl groups contribute to its photophysical properties, making it useful in photochemical applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-10-(4-bromophenyl)acridone: Similar in structure but lacks the dimethyl groups.
2,7-Dibromo-10-methylacridin-9(10H)-one: Contains a methyl group instead of the dimethyl groups.
2,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-one: A spiro compound with a different core structure.
Uniqueness
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both bromine atoms and dimethyl groups, which enhance its chemical reactivity and photophysical properties. These features make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H16Br3N |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |
InChI Key |
AIQCOJULOWTRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


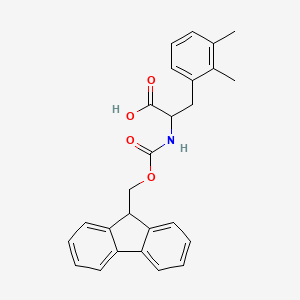
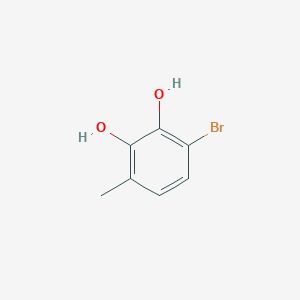
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
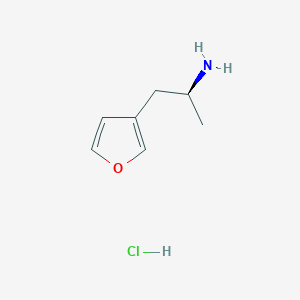



![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
